molecular formula C15H13N3O2S B5809429 N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B5809429
M. Wt: 299.3 g/mol
InChI Key: ZGROKTNGTINUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as EBT, is a chemical compound that has been widely used in scientific research. EBT is a fluorescent dye that has been used in various applications, including as a probe for studying protein-protein interactions, as a sensor for detecting pH changes, and as a marker for tracking biological processes.

Mechanism of Action

The mechanism of action of EBT involves its ability to fluoresce when exposed to light of a specific wavelength. EBT absorbs light at around 370 nm and emits light at around 500 nm. The fluorescence properties of EBT can be affected by various factors, including pH, temperature, and the presence of other molecules.
Biochemical and Physiological Effects
EBT is generally considered to be non-toxic and has no known biochemical or physiological effects. However, as with any chemical compound, caution should be exercised when handling EBT.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EBT in lab experiments is its fluorescent properties, which make it a useful tool for studying various biological processes. EBT is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using EBT is that its fluorescence properties can be affected by various factors, including pH and temperature, which can make it difficult to obtain accurate and reproducible results.

Future Directions

There are many potential future directions for research involving EBT. One possible direction is the development of new methods for attaching EBT to proteins, which could enable more precise monitoring of protein-protein interactions. Another potential direction is the development of new sensors based on EBT, which could be used to detect other biological processes. Additionally, further research could be conducted to better understand the factors that affect the fluorescence properties of EBT, which could help to improve its use as a research tool.

Synthesis Methods

EBT can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of EBT typically involves the reaction of 4-ethoxyaniline with 2,1,3-benzothiadiazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure EBT.

Scientific Research Applications

EBT has been extensively used in scientific research due to its unique properties, particularly its fluorescent properties. EBT has been used as a probe for studying protein-protein interactions, as it can be attached to proteins and used to monitor changes in fluorescence intensity when the proteins interact. EBT has also been used as a sensor for detecting pH changes, as changes in pH can affect the fluorescence properties of EBT. In addition, EBT has been used as a marker for tracking biological processes, such as cell division and migration.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-12-6-4-11(5-7-12)16-15(19)10-3-8-13-14(9-10)18-21-17-13/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGROKTNGTINUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

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